N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and resistance to metabolic degradation, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide typically involves multiple steps:
Formation of the Hexafluoroisopropylamine Intermediate: This step involves the reaction of hexafluoroacetone with ammonia or an amine to form hexafluoroisopropylamine.
Benzylation: The hexafluoroisopropylamine is then reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride to form the 4-fluorobenzyl derivative.
Amidation: The final step involves the reaction of the 4-fluorobenzyl derivative with pentanoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a metabolic inhibitor due to its resistance to enzymatic degradation.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical attack.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-chlorobenzyl)amino]propan-2-yl}pentanamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylbenzyl)amino]propan-2-yl}pentanamide
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide is unique due to the presence of both fluorine atoms and a fluorobenzyl group, which confer high stability and specific binding properties. This makes it particularly useful in applications where stability and resistance to metabolic degradation are crucial.
Properties
Molecular Formula |
C15H17F7N2O |
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Molecular Weight |
374.30 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)methylamino]propan-2-yl]pentanamide |
InChI |
InChI=1S/C15H17F7N2O/c1-2-3-4-12(25)24-13(14(17,18)19,15(20,21)22)23-9-10-5-7-11(16)8-6-10/h5-8,23H,2-4,9H2,1H3,(H,24,25) |
InChI Key |
XQPPWGNQBKMUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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